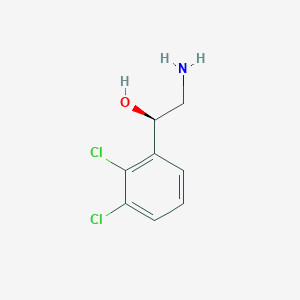
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a controlled level to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process begins with the preparation of the 2,3-dichlorophenylacetone precursor, followed by its reduction using a chiral catalyst. The reaction conditions, including pressure, temperature, and catalyst concentration, are carefully monitored to ensure high efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: 2,3-dichlorophenylacetone, 2,3-dichlorophenylacetaldehyde.
Reduction: Secondary amines, secondary alcohols.
Substitution: Halogenated derivatives, acylated derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (racemic mixture)
- 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Comparison:
Chirality: The (1R) enantiomer of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits different biological activity compared to the (1S) enantiomer due to its specific interaction with chiral environments in biological systems.
Substitution Pattern: The position of the chlorine atoms on the phenyl ring affects the compound’s reactivity and interaction with molecular targets. For example, 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol may have different pharmacokinetic properties compared to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol.
Propiedades
Fórmula molecular |
C8H9Cl2NO |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
Clave InChI |
VLSXVFMMYPAJSR-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
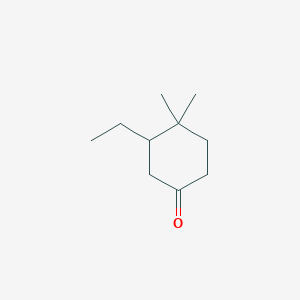
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
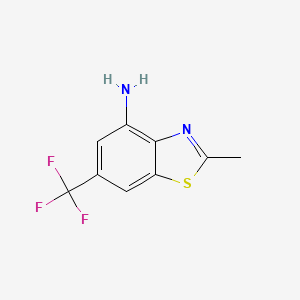
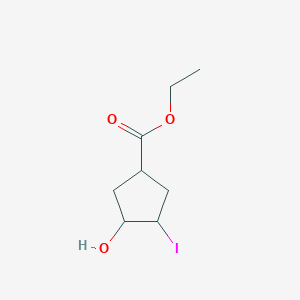
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)


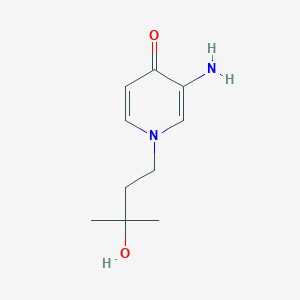

![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)


